molecular formula C14H18F3NO B15064160 1-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine

1-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine

Cat. No.: B15064160
M. Wt: 273.29 g/mol
InChI Key: ZEJUVEFEQHPMQK-UHFFFAOYSA-N
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Description

1-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine is an organic compound that features a trifluoromethyl group attached to a phenoxyethyl moiety, which is further connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine typically involves the reaction of 3-(trifluoromethyl)phenol with 2-chloroethylpiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloroethyl group, leading to the formation of the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as bases, and the reaction is often carried out in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring may contribute to the compound’s binding affinity and specificity towards its targets, leading to the modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Trifluoromethyl)phenyl)piperazine: Similar structure with a piperazine ring instead of a piperidine ring.

    Fluoxetine: Contains a trifluoromethyl group and a phenoxyethyl moiety but differs in the overall structure.

Uniqueness

1-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine is unique due to the combination of its trifluoromethyl group and piperidine ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the piperidine ring contributes to its binding affinity and specificity towards molecular targets.

Properties

Molecular Formula

C14H18F3NO

Molecular Weight

273.29 g/mol

IUPAC Name

1-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperidine

InChI

InChI=1S/C14H18F3NO/c15-14(16,17)12-5-4-6-13(11-12)19-10-9-18-7-2-1-3-8-18/h4-6,11H,1-3,7-10H2

InChI Key

ZEJUVEFEQHPMQK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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